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Compound of Interest

2-Chloroquinolin-6-ol
Compound Name:

hydrochloride
CAS No.: 189362-46-7
Cat. No.: B3248809

Get Quote

Executive Summary

2-Chloroquinolin-6-ol (CAS: 577967-89-6) is a critical heterocyclic building block employed in
the synthesis of "Type II" kinase inhibitors, antibacterial agents, and complex agrochemicals.[1]
[2] Its structural duality—offering an electrophilic handle at the C2 position (for SNAr reactions)
and a nucleophilic hydroxyl group at C6 (for etherification)—makes it a versatile scaffold for
fragment-based drug discovery (FBDD).

Critical Sourcing Insight: While the free base (2-Chloroquinolin-6-ol) is widely available from
catalog suppliers, the hydrochloride salt is rarely stocked as a shelf item due to the hydrolytic
instability of the C2-chloro group under long-term acidic storage conditions. This guide
recommends a strategy of sourcing the high-purity free base and performing an in-situ or
immediate-use salt formation. This approach ensures maximum intermediate integrity and
reproducibility.

Chemical Profile & Specifications
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Before engaging suppliers, it is essential to define the material specifications to avoid common

regioisomeric confusion (e.g., distinguishing from 2-chloro-6-hydroxyquinoxaline).

Property

Specification

Notes

IUPAC Name

2-Chloroquinolin-6-ol

hydrochloride

Common Name

2-Chloro-6-hydroxyquinoline
HCI

CAS (Free Base)

577967-89-6

Primary sourcing target

CAS (HCI Salt)

Not widely assigned

Custom synthesis often

required

Molecular Formula

CoHeCINOI[2] - HCI

MW: 216.06 g/mol (Salt)

Appearance Pale yellow to beige solid Darkening indicates oxidation
N DMSO, Methanol (High); Salt form significantly improves
Solubility N
Water (Moderate) aqueous solubility
pKa (Calc) ~8.6 (OH), ~2.5 (Quinoline N)

Sourcing Strategy & Vendor Qualification

The "Make vs. Buy" Decision Matrix

Most researchers should purchase the free base. Requesting the HCI salt directly often incurs

a "custom synthesis" premium and lead time (4-6 weeks) for a simple step that can be

performed in-house in 2 hours.

Validated Commercial Suppliers

The following suppliers are categorized by their utility in the drug development pipeline.

Tier 1. High-Fidelity Research Scale (mg to 109)

Best for initial SAR screening and reference standards.
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» Toronto Research Chemicals (TRC): High reliability for specific impurities and isotopic
variants.

e LGC Standards: Excellent for analytical reference materials.[3]

e Apollo Scientific: Strong inventory of heterocyclic building blocks in the UK/EU.

Tier 2: Process & Scale-Up (109 to kg)

Best for batch production and pilot studies.

» Combi-Blocks: consistently stocks the free base (CAS 577967-89-6) with transparent pricing
and purity data.

» BLD Pharm: Aggressive pricing for larger quantities; requires rigorous CoA verification.

o Enamine: While known for screening libraries, their building block catalog is the industry
standard for diversity.

Quality Control: The "Red Flag" Impurities

When reviewing a Certificate of Analysis (CoA), scrutinize for:
¢ 2,6-Dichloroquinoline: Result of over-chlorination during synthesis. Inert to C6-modification.

e 6-Hydroxyquinolin-2(1H)-one: The hydrolysis product. This impurity is silent in some HPLC
methods but kills SNAr reactivity.

Technical Protocols

Protocol A: Conversion of Free Base to Hydrochloride
Salt

Objective: Generate 2-Chloroquinolin-6-ol HCI for improved solubility/stability in biological
assays.

 Dissolution: Dissolve 10.0 g (55.7 mmol) of 2-Chloroquinolin-6-ol (Free Base) in 100 mL of
anhydrous 1,4-dioxane or ethanol. Slight warming (40°C) may be required.
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 Acidification: Dropwise add 1.1 equivalents (15.3 mL) of 4.0 M HCI in dioxane under
vigorous stirring.

o Note: Avoid aqueous HCI to prevent hydrolysis of the 2-Cl bond.

o Precipitation: A yellow precipitate will form immediately. Stir at 0°C for 30 minutes to
complete crystallization.

« Isolation: Filter the solid under argon/nitrogen. Wash with cold diethyl ether (2 x 20 mL) to
remove excess acid.

e Drying: Dry under high vacuum at 40°C for 4 hours.
o Yield: Typically >95%.

o Storage: Store in a desiccator at -20°C. Hydroscopic.

Protocol B: Analytical Validation (HPLC)

Objective: Separate the active scaffold from the hydrolyzed "dead" impurity.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
e Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

» Mobile Phase B: Acetonitrile + 0.1% TFA.

» Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific).

¢ Retention Logic: The HCI salt will dissociate on-column; the peak corresponds to the
protonated quinoline. The hydrolysis impurity (Quinolone) will elute earlier due to higher
polarity.

Synthetic Utility & Pathways[4]

The 2-chloroquinolin-6-ol scaffold is a "bifunctional diver" allowing sequential functionalization.
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Reaction Workflow Diagram

The following diagram illustrates the logical flow for sourcing and chemical modification.
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Caption: Workflow for sourcing, validation, and divergent synthesis using 2-Chloroquinolin-6-ol.

Key Synthetic Transformations

C2-Displacement (SNAr): The 2-chloro position is activated by the ring nitrogen. Reaction
with anilines (e.g., 3-chloro-4-fluoroaniline) in refluxing isopropanol or ethoxyethanol yields 2-
aminoquinoline derivatives.

o Catalysis: If the nucleophile is weak, Pd-catalyzed Buchwald-Hartwig amination is
preferred over thermal SNAr to preserve the 6-OH group.

C6-Etherification: The 6-OH is phenolic (pKa ~8.6). It can be selectively alkylated using alkyl
halides and K2COs in DMF, or via Mitsunobu reaction, before displacing the 2-Cl atom to
avoid side reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3248809?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/612-62-4.html
http://www.shigematsu-bio.com/wordpress/wp-content/uploads/2018/03/ChemScene_BB_azetidines_Brochure-20180209.pdf
https://www.lgcstandards.com/ES/en/p/TRC-C429278
https://www.benchchem.com/product/b3248809/docs#technical-guide-sourcing-and-application-of-2-chloroquinolin-6-ol-hydrochloride
https://www.benchchem.com/product/b3248809/docs#technical-guide-sourcing-and-application-of-2-chloroquinolin-6-ol-hydrochloride
https://www.benchchem.com/product/b3248809/docs#technical-guide-sourcing-and-application-of-2-chloroquinolin-6-ol-hydrochloride
https://www.benchchem.com/product/b3248809/docs#technical-guide-sourcing-and-application-of-2-chloroquinolin-6-ol-hydrochloride
https://www.benchchem.com/product/b3248809?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3248809?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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